SNC162

Descripción general

Descripción

SNC 162 es un agonista potente y selectivo del receptor delta-opioide no peptídico. Tiene un valor de IC50 de 0,94 nM, lo que indica su alta afinidad por el receptor delta-opioide . Se ha demostrado que SNC 162 tiene efectos antidepresivos y aumenta selectivamente los efectos antinociceptivos del fentanilo en monos Rhesus .

Métodos De Preparación

La síntesis de SNC 162 implica varios pasos, comenzando con la preparación de la estructura central, seguida de modificaciones del grupo funcional para lograr la selectividad y potencia deseadas. La ruta sintética normalmente implica el uso de derivados de piperazina e intermediarios de benzamida . Los métodos de producción industrial para SNC 162 no están ampliamente documentados, pero probablemente impliquen rutas sintéticas similares con optimización para la producción a gran escala.

Análisis De Reacciones Químicas

SNC 162 experimenta varias reacciones químicas, incluyendo:

Oxidación: SNC 162 se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en SNC 162, lo que podría alterar su actividad.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales, lo que puede aumentar o disminuir su actividad.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los productos principales formados dependen de las condiciones de reacción específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Chemical Profile

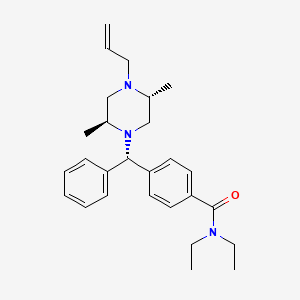

- Chemical Name: 4-[( S)-[(2 S,5 R)-2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl]phenylmethyl]- N, N-diethylbenzamide

- Molecular Formula: C₂₇H₃₇N₃O

- Molecular Weight: 423.6 g/mol

- Purity: ≥98%

- Selectivity: Over 8000-fold selectivity for delta-opioid receptors compared to mu-opioid receptors (K i = 0.63 nM) .

SNC162's primary mechanism of action involves its role as a delta-opioid receptor agonist. Research indicates that it exhibits partial agonist activity, influencing various physiological responses:

- Neuropharmacological Effects: this compound has been shown to produce antidepressant-like effects and enhance locomotor activity in animal models. Its efficacy in modulating pain pathways suggests a potential for developing new analgesic therapies that minimize the side effects associated with mu-opioid receptor activation .

- Behavioral Studies: In comparative studies with other delta-opioid agonists like SNC80 and SNC86, this compound demonstrated a rank order of potency and efficacy, indicating its significant role in behavioral modulation .

Pain Management

This compound's selectivity for delta-opioid receptors positions it as a candidate for pain management therapies that aim to reduce dependence on traditional mu-opioid analgesics. The reduced risk of respiratory depression associated with delta agonists could lead to safer pain management options.

Neuropsychiatric Disorders

The compound's ability to influence mood and behavior makes it a candidate for further investigation in treating conditions such as depression and anxiety disorders. Studies have highlighted the potential of delta-opioid receptor modulators in alleviating symptoms of these conditions without the addictive properties often seen with mu-opioid receptor agonists .

Cancer Research

Emerging studies suggest that this compound may play a role in cancer research, particularly concerning its interactions with opioid receptors in tumor microenvironments. The modulation of opioid receptors can influence tumor growth and metastasis, indicating a dual role for this compound as both a therapeutic agent and a research tool in oncology .

Table 1: Comparative Efficacy of Delta-Opioid Agonists

| Compound | K i (nM) | Selectivity (δ/μ) | Efficacy (%) |

|---|---|---|---|

| SNC80 | 0.23 | >8000 | Full Agonist |

| SNC86 | 0.45 | >8000 | Full Agonist |

| This compound | 0.63 | >8000 | Partial Agonist |

Data from behavioral assays indicate that while this compound is effective, it is less potent than its analogs.

Table 2: Summary of Behavioral Effects

Mecanismo De Acción

SNC 162 ejerce sus efectos uniéndose al receptor delta-opioide, un receptor acoplado a proteína G. Al unirse, SNC 162 activa el receptor, lo que lleva a la inhibición de la actividad de la adenilato ciclasa y una disminución de los niveles de monofosfato de adenosina cíclico. Esto da como resultado la modulación de varias vías de señalización aguas abajo, produciendo en última instancia sus efectos antidepresivos y antinociceptivos .

Comparación Con Compuestos Similares

SNC 162 se compara con otros agonistas del receptor delta-opioide como SNC 80 y SNC 86. Si bien todos estos compuestos se dirigen al mismo receptor, SNC 162 es único en su alta selectividad y potencia. SNC 162 muestra una selectividad superior a 8000 veces sobre los receptores mu-opioides, lo que lo convierte en una valiosa herramienta para estudiar los efectos específicos del receptor delta-opioide .

Compuestos similares incluyen:

SNC 80: Otro agonista del receptor delta-opioide con aplicaciones similares pero diferente potencia y selectividad.

SNC 86: Un derivado de SNC 80 con modificaciones para mejorar su eficacia y potencia.

Actividad Biológica

SNC162 is a potent and selective non-peptide delta-opioid receptor (δOR) agonist, with significant implications in pharmacology, particularly concerning pain management and potential antidepressant effects. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

- Chemical Name : 4-[(S)-[(2S,5R)-2,5-Dimethyl-4-(2-propenyl)-1-piperazinyl]phenylmethyl]-N,N-diethylbenzamide

- Molecular Formula : C27H37N3O

- Molecular Weight : 419.60 g/mol

- IC50 : 0.94 nM for δ-opioid receptor .

This compound acts primarily as a δ-opioid receptor agonist. Its mechanism involves binding to δOR, which leads to various downstream effects, including:

- Antinociceptive Effects : this compound enhances the analgesic effects of other opioids, such as fentanyl, indicating its potential as an adjunct therapy in pain management .

- Antidepressant-like Effects : Research suggests that this compound exhibits antidepressant-like properties, although the precise mechanisms remain under investigation .

Antinociceptive Studies

A significant study demonstrated that this compound selectively enhances the antinociceptive effects of fentanyl in rhesus monkeys. This finding underscores its potential utility in clinical settings where pain management is critical .

Comparative Efficacy

In comparative studies with other δOR agonists like SNC80 and ARM390, this compound showed a strong correlation with β-arrestin 2 efficacy, which is associated with increased seizure activity. This indicates that while this compound is effective for pain relief, it may also carry risks related to seizure susceptibility .

Case Study 1: Rhesus Monkeys

In a controlled study involving rhesus monkeys, researchers observed that this compound significantly enhanced fentanyl-induced analgesia without exhibiting the typical side effects associated with μ-opioid receptor activation. This highlights its potential for safer opioid therapeutics .

Case Study 2: Mouse Models

Another study utilized mouse models to investigate the behavioral effects of this compound alongside other δOR agonists. The results indicated that while this compound increased locomotor activity similarly to SNC80, it also demonstrated a unique profile regarding alcohol intake modulation . This suggests a complex interaction between δOR activation and behavioral outcomes.

Data Tables

The following table summarizes key findings related to the biological activity of this compound compared to other δ-opioid receptor agonists:

| Compound | IC50 (nM) | Selectivity (over μ-opioid) | Antidepressant Effects | Antinociceptive Enhancement |

|---|---|---|---|---|

| This compound | 0.94 | >8000-fold | Yes | Yes |

| SNC80 | 0.63 | High | Yes | Moderate |

| ARM390 | Not specified | Moderate | Limited | Low |

Propiedades

IUPAC Name |

4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-phenylmethyl]-N,N-diethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O/c1-6-18-29-19-22(5)30(20-21(29)4)26(23-12-10-9-11-13-23)24-14-16-25(17-15-24)27(31)28(7-2)8-3/h6,9-17,21-22,26H,1,7-8,18-20H2,2-5H3/t21-,22+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGIDFDFAOQVAHY-UFPGJGBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)N3CC(N(CC3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC=CC=C2)N3C[C@H](N(C[C@@H]3C)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.